Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate
Description
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is a spirocyclic carbamate derivative characterized by a spiro[3.3]heptane core, a hydroxymethyl group, and a benzyl carbamate moiety. The spiro architecture introduces conformational rigidity, which can enhance stability and influence bioactivity compared to linear analogs.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C17H23NO3/c19-13-17(10-16(11-17)7-4-8-16)12-18-15(20)21-9-14-5-2-1-3-6-14/h1-3,5-6,19H,4,7-13H2,(H,18,20) |
InChI Key |
XCWDXKWEIZYDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)(CNC(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with a spiro[3.3]heptane derivative that contains a hydroxymethyl group. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of catalysts to enhance reaction rates and yields is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of the target compound and related analogs:
Key Observations:
- Spiro vs. Non-Spiro Systems: The spiro[3.3]heptane core in the target compound and analogs (e.g., ) imposes steric constraints absent in linear esters like methyl benzoate . This rigidity can improve metabolic stability in pharmaceutical applications.
- These groups dictate reactivity—e.g., hydrazines participate in condensation reactions, while hydroxymethyl groups may undergo oxidation.
Physicochemical Properties
- Solubility: Spiro compounds like Benzyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate may exhibit lower aqueous solubility due to hydrophobic spiro cores, whereas hydroxymethyl groups (target compound) could enhance solubility via polarity.
- Stability : Carbamates generally resist hydrolysis better than esters (e.g., methyl benzoate ), but the presence of electron-withdrawing groups (e.g., ketones in ) may accelerate degradation under basic conditions.
Biological Activity
Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H19N1O3
- Molecular Weight : 225.29 g/mol
- CAS Number : Not specified in the sources but related compounds have been cataloged.
The compound features a spirocyclic structure, which is known to influence biological activity significantly. The presence of hydroxymethyl and carbamate functional groups suggests potential interactions with biological targets.
Cytotoxicity and Selectivity
The cytotoxicity profile of related compounds suggests that they can be designed to minimize toxicity while maximizing therapeutic effects. For example, certain derivatives have shown low cytotoxicity in preclinical studies while maintaining potent activity against targeted cells . This balance is crucial for developing effective therapeutic agents.
Case Studies and Research Findings
-
Antiparasitic Activity :
- A study focused on dehydroabietylamine derivatives demonstrated significant potency against Leishmania donovani and Trypanosoma cruzi, with IC50 values as low as 0.06 µM . While not directly related to this compound, these findings underscore the potential for spirocyclic compounds in treating parasitic infections.
-
Mechanism of Action :
- The mechanism by which similar compounds exert their effects often involves interaction with specific biological pathways or enzymes. For instance, inhibitors targeting the menin-MLL interaction have shown promise in cancer therapy . Understanding these mechanisms can guide the development of this compound as a therapeutic agent.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
